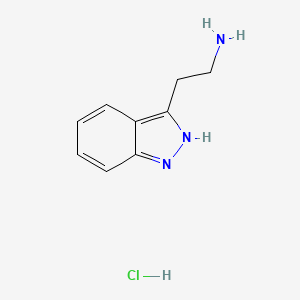

2-(1H-Indazol-3-yl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2H-indazol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-4H,5-6,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBIWJRRQYPTPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735858 |

Source

|

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258504-46-9 |

Source

|

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide: 2-(1H-Indazol-3-yl)ethanamine Hydrochloride

[1]

Executive Summary

2-(1H-Indazol-3-yl)ethanamine hydrochloride (CAS: 1258504-46-9) is a specialized heterocyclic building block and a structural bioisostere of tryptamine.[1][2] By replacing the indole core of tryptamine with an indazole ring, this compound retains the critical ethylamine side chain required for monoaminergic receptor recognition while altering the electronic and hydrogen-bonding properties of the aromatic system. It is primarily utilized in medicinal chemistry for the development of serotonin receptor ligands (5-HT2A/2C agonists), kinase inhibitors, and as a scaffold in fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Structural Analysis[1][3][4]

Nomenclature and Identification

-

Synonyms: 3-(2-Aminoethyl)-1H-indazole hydrochloride; Indazole-3-ethanamine HCl; 3-(2-Aminoethyl)indazole monohydrochloride.[1]

-

CAS Number: 1258504-46-9 (HCl salt); 6814-68-2 (Free base).[1]

-

Molecular Formula: C

H -

Molecular Weight: 197.66 g/mol (Salt); 161.21 g/mol (Free base).

Structural Pharmacophore

The compound features a 1H-indazole core substituted at the C3 position with an aminoethyl chain.[1] This structure is isosteric with tryptamine (indole-3-ethanamine).[1]

-

Indazole vs. Indole: The replacement of the C2 carbon in indole with a nitrogen atom (N2 in indazole) increases the acidity of the N1-proton and introduces a new hydrogen bond acceptor site at N2. This modification often improves metabolic stability against oxidative degradation compared to the electron-rich indole ring.[1]

-

Side Chain: The flexible ethylamine chain allows the terminal amine to interact with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).

Part 2: Physicochemical Profile[1][4]

The hydrochloride salt form is preferred for handling and biological assays due to enhanced water solubility and stability compared to the hygroscopic free base.

| Property | Value / Description | Note |

| Physical State | White to off-white crystalline solid | Hygroscopic; store in desiccator.[1][4] |

| Solubility | Soluble in Water, DMSO, Methanol | >20 mg/mL in DMSO; sparingly soluble in DCM/Ether. |

| pKa (Amine) | ~9.6 - 9.8 (Predicted) | Protonated at physiological pH (7.4).[1] |

| pKa (Indazole NH) | ~13.8 | Weakly acidic; deprotonation requires strong base.[1] |

| LogP | ~1.1 (Free base) | Moderate lipophilicity; good membrane permeability potential.[1] |

| H-Bond Donors | 4 (Amine NH | Critical for receptor latching.[1] |

| H-Bond Acceptors | 2 (Indazole N2) | Distinct from tryptamine (which has 0 acceptors in the ring).[1] |

Part 3: Synthesis & Manufacturing Methodologies

The synthesis of 3-substituted indazoles is more challenging than their indole counterparts due to the lack of a direct Fischer-indole type cyclization for this specific substitution pattern.[1] Two primary routes are established: Cyanomethyl Reduction and Indazole-3-carboxylic Acid Transformation .[1]

Route A: Reduction of 3-(Cyanomethyl)-1H-indazole

This is the most direct route, utilizing a nitrile precursor.[1]

-

Precursor Synthesis: Reaction of 1H-indazole with chloroacetonitrile often yields a mixture of N1 and N2 alkylation. Therefore, a cyclization strategy is preferred.

-

Step 1: Condensation of 2-fluorophenylacetonitrile with hydrazine hydrate under thermal conditions yields 3-(cyanomethyl)-1H-indazole.[1]

-

-

Reduction: The nitrile group is reduced to the primary amine.

-

Reagents: Hydrogenation (H

, Pd/C or Raney Ni) in methanolic HCl, or chemical reduction using LiAlH -

Purification: The amine is trapped as the hydrochloride salt by adding ethereal HCl.

-

Route B: From Indazole-3-Carboxylic Acid (Amide Reduction)

Used when avoiding nitrile chemistry or for introducing substituents on the amine.[1]

-

Amide Formation: Coupling of Indazole-3-carboxylic acid with ammonia or an amine using EDC/HOBt.[1]

-

Reduction: Strong reduction of the amide carbonyl using Borane-THF (BH

·THF) or LiAlH

Visualization of Synthesis Pathways

Figure 1: Primary synthetic workflow via the nitrile reduction pathway.[1][5]

Part 4: Biological Relevance & Applications[1][8][9][10][11]

Bioisosterism with Tryptamine

The 2-(1H-indazol-3-yl)ethanamine scaffold is a classic bioisostere of tryptamine.[1] This modification is strategic in drug design to:

-

Reduce Electron Density: The indazole ring is less electron-rich than indole, potentially reducing susceptibility to oxidative metabolism (e.g., by IDO1 or MAO).

-

Introduce N2-Interaction: The nitrogen at position 2 of the indazole ring can serve as a hydrogen bond acceptor, a feature absent in the indole ring.

Receptor Pharmacology[1]

-

Serotonin (5-HT) Receptors: Analogues of this compound (e.g., AL-38022A) act as agonists at 5-HT

and 5-HT -

Kinase Inhibition: The indazole core is a privileged scaffold in kinase inhibitors (e.g., Axitinib). This specific amine derivative serves as a linker or "warhead" attachment point in fragment-based design targeting the hinge region of kinases.

Signaling Pathway Interaction[1]

Figure 2: Dual pharmacological potential in GPCR signaling and Kinase inhibition.[1]

Part 5: Safety & Handling Protocols

Hazard Classification (GHS):

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.

-

Storage: Store at 2-8°C (refrigerated) or room temperature in a tightly sealed container. The HCl salt is hygroscopic; store with desiccant.

-

Spill Cleanup: Sweep up dry powder to avoid dust generation. Dissolve residue in water/methanol and treat as organic waste.

References

-

Biosynth. (2025).[8][7] this compound - Product FI141643.[1][2] Retrieved from [1]

-

PubChem. (2025).[9][10] Compound Summary: 2-(1H-indazol-3-yl)ethanamine.[1][2] National Library of Medicine. Retrieved from

-

Maurer, M. A., et al. (2024).[11] Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 15, 302–309.[11] Retrieved from [1][11]

-

Liu, Z., et al. (2012). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Journal of Organic Chemistry, 77(6), 3127–3133. Retrieved from [1]

-

ChemicalBook. (2025).[8][7] this compound Properties and Suppliers. Retrieved from [1]

Sources

- 1. 1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsrc [chemsrc.com]

- 2. biosynth.com [biosynth.com]

- 3. PubChemLite - 2-(1h-indazol-3-yl)ethanamine dihydrochloride (C9H11N3) [pubchemlite.lcsb.uni.lu]

- 4. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. AL-38022A - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. caribjscitech.com [caribjscitech.com]

- 9. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mallorymaurer.com [mallorymaurer.com]

An In-Depth Technical Guide to 2-(1H-Indazol-3-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1H-Indazol-3-yl)ethanamine hydrochloride, a versatile building block in medicinal chemistry. We will delve into its chemical identity, synthesis, purification, analytical characterization, and its significance in the landscape of drug discovery, with a focus on the underlying scientific principles and practical laboratory applications.

Chemical Identity and Physicochemical Properties

2-(1H-Indazol-3-yl)ethanamine and its hydrochloride salts are synthetic organic compounds built upon the indazole scaffold. The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in active pharmaceutical ingredients.[1] This core structure is known to interact with a wide range of biological targets, making its derivatives, such as 2-(1H-indazol-3-yl)ethanamine, valuable starting points for drug discovery programs.[1][2]

It is crucial to distinguish between the two common hydrochloride salt forms of this amine:

-

This compound (Mono-hydrochloride)

-

2-(1H-Indazol-3-yl)ethanamine dihydrochloride

The presence of one or two equivalents of hydrochloric acid affects the compound's molecular weight, solubility, and potentially its crystalline form and handling properties.

| Property | This compound | 2-(1H-Indazol-3-yl)ethanamine dihydrochloride |

| CAS Number | 1258504-46-9 | 102872-04-8[3] |

| Molecular Formula | C₉H₁₂ClN₃ | C₉H₁₃Cl₂N₃[3] |

| Molecular Weight | 197.66 g/mol | 234.12 g/mol [3] |

| Chemical Structure | dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135570068&t=l"]; "this compound"; } | dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2735732&t=l"]; "2-(1H-Indazol-3-yl)ethanamine dihydrochloride"; } |

| General Description | A versatile building block for organic synthesis.[4] | A versatile small molecule scaffold.[3] |

Caption: Physicochemical properties of the mono- and dihydrochloride salts.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a pre-formed indazole core or by constructing the indazole ring with the desired side chain precursor already in place. A logical and commonly employed synthetic strategy involves the preparation of an intermediate, 2-(1H-indazol-3-yl)acetonitrile, followed by its reduction to the target primary amine.

Synthesis of 2-(1H-Indazol-3-yl)acetonitrile

A plausible route to the key nitrile intermediate begins with a substitution reaction on a suitable 3-substituted indazole. For instance, starting from 3-methyl-1H-indazole, a radical bromination followed by cyanation would yield the desired acetonitrile.

Caption: Proposed synthesis of 2-(1H-Indazol-3-yl)acetonitrile.

Experimental Protocol (Proposed):

-

Bromination of 3-Methyl-1H-indazole: To a solution of 3-methyl-1H-indazole in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter the succinimide byproduct and concentrate the filtrate under reduced pressure. The crude 3-(bromomethyl)-1H-indazole can be purified by column chromatography.

-

Cyanation of 3-(Bromomethyl)-1H-indazole: Dissolve the purified 3-(bromomethyl)-1H-indazole in a polar aprotic solvent like dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN) and stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(1H-indazol-3-yl)acetonitrile.

Reduction of 2-(1H-Indazol-3-yl)acetonitrile

The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. Several reducing agents can be employed, with lithium aluminum hydride (LAH) being a powerful and common choice.

Caption: Reduction of the nitrile to the primary amine.

Experimental Protocol (Proposed):

-

LAH Reduction: To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(1H-indazol-3-yl)acetonitrile in THF dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Filter the resulting aluminum salts and wash them thoroughly with THF. Concentrate the filtrate to obtain the crude 2-(1H-indazol-3-yl)ethanamine.

Formation and Purification of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt. This not only aids in purification but also improves the compound's stability and handling characteristics. The choice of precipitating either the mono- or dihydrochloride salt can often be controlled by the stoichiometry of the acid used.

Experimental Protocol (Proposed):

-

Salt Formation: Dissolve the crude 2-(1H-indazol-3-yl)ethanamine in a suitable solvent like diethyl ether or a mixture of methanol and diethyl ether.

-

Acidification: Slowly add a solution of hydrogen chloride in diethyl ether (or concentrated hydrochloric acid if using a protic solvent) to the amine solution with stirring. The hydrochloride salt will precipitate out of the solution. For the mono-hydrochloride, one equivalent of HCl is used, while for the dihydrochloride, an excess of HCl is typically employed.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to obtain the pure hydrochloride salt. The choice of solvent for recrystallization is critical and may require some experimentation to find the optimal conditions.[5][6]

Analytical Characterization

A battery of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for include the aromatic protons of the indazole ring, the methylene protons of the ethyl chain, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals will confirm the presence of the aromatic indazole core and the aliphatic side chain.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

LC-MS/MS Analysis: Liquid chromatography-mass spectrometry can be used to determine the molecular weight of the parent ion and to assess the purity of the sample.[9] The expected [M+H]⁺ for the free base (C₉H₁₁N₃) is approximately 176.10. Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern, further confirming the structure.[9]

Proposed LC-MS/MS Protocol:

-

Sample Preparation: Dilute a stock solution of the compound in a suitable solvent like methanol/water with 0.1% formic acid.[9]

-

LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]

-

MS Detection: Analyze the eluent using a mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire a full scan (MS1) to determine the parent mass-to-charge ratio (m/z) and a product ion scan (MS/MS) of the parent ion to obtain the fragmentation pattern.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the final compound. A reverse-phase HPLC method with UV detection is commonly employed for aromatic compounds.

Proposed HPLC-UV Protocol:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[10]

-

Detection: UV detection at a wavelength where the indazole chromophore has a strong absorbance (typically around 254 nm or 280 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

-

Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Applications in Drug Discovery and Research

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives having entered clinical trials for a variety of diseases, most notably cancer.[11][12] The 2-(1H-indazol-3-yl)ethanamine core provides a versatile platform for the synthesis of a wide array of derivatives. The primary amine handle allows for the facile introduction of various functional groups through reactions such as amidation, sulfonylation, and reductive amination, enabling the exploration of structure-activity relationships (SAR).

Derivatives of the indazole core have shown a broad spectrum of biological activities, including:

-

Anticancer: Many kinase inhibitors targeting pathways involved in cell proliferation and survival incorporate the indazole scaffold.[11]

-

Anti-inflammatory: Certain indazole derivatives have demonstrated anti-inflammatory properties.

-

Neurological Disorders: The structural similarity of the indazole core to endogenous signaling molecules has led to its exploration in the context of neurological disorders.[13]

This compound serves as a key starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents. Its utility lies in its ability to be readily modified, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.[4]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11] Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry place.[15]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is highly recommended to obtain a substance-specific MSDS from the supplier before handling this compound.

Conclusion

This compound, in both its mono- and dihydrochloride forms, is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its synthesis, while requiring a multi-step process, relies on well-established organic transformations. Thorough analytical characterization is paramount to ensure the identity and purity of the material used in further research. The rich history of the indazole scaffold in medicinal chemistry underscores the potential of this compound as a starting point for the development of novel therapeutic agents. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use in the laboratory.

References

-

Patel, R., & Talele, T. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(5), 793–827. [Link]

-

Technical Disclosure Commons. (2023). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. Retrieved from [Link]

-

Technical Disclosure Commons. (2023). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl) acetamide or its salts. Retrieved from [Link]

-

Krasavin, M. (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molbank, 2018(2), M986. [Link]

-

Dou, G., & Shi, D. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of Combinatorial Chemistry, 11(6), 1073–1077. [Link]

- Szafarz, M., et al. (2013). LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum—Application to Pharmacokinetic Studies. Acta Poloniae Pharmaceutica, 70(3), 439-445.

- Al-Majed, A. A. (2001). High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride as a label. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 481-489.

- Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

Shimadzu. (n.d.). Investigation of Components that Affect Flavors and Visualizing Differences in Tastes. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Ordoñez-Araque, R., & Egas-Astudillo, V. (2021). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. MethodsX, 8, 101416.

- George, S., et al. (2019). LCMS/MS metabolite profiling and analysis of acute toxicity effect of the ethanolic extract of centella asiatica on zebrafish model. Pharmacognosy Journal, 11(6).

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

- Patil, S., et al. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research, 20(4), 43-49.

-

ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

-

ResearchGate. (2016). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. Retrieved from [Link]

-

Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

- Al-Attas, A., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.

-

PubMed. (2017). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- Google Patents. (1987). Recovery of amines from by-product chloride salts.

-

Journal of the American Chemical Society. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from [Link]

-

Chemical Society of Japan. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

-

Semantic Scholar. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Retrieved from [Link]

-

Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]

-

PubMed Central. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

PubMed. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. biosynth.com [biosynth.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. shimadzu.com [shimadzu.com]

- 11. fishersci.com [fishersci.com]

- 12. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 14. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

A Spectroscopic Guide to 2-(1H-Indazol-3-yl)ethanamine Hydrochloride: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Indazol-3-yl)ethanamine and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active molecules. A thorough understanding of the spectroscopic properties of these compounds is paramount for their synthesis, quality control, and the elucidation of their roles in various biological pathways. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(1H-Indazol-3-yl)ethanamine hydrochloride. The focus is not only on the presentation of the data but also on the underlying principles of spectral interpretation, providing a practical framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is unequivocally established through the synergistic application of various spectroscopic techniques. For this compound, each method provides a unique piece of the structural puzzle.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis ensures data reproducibility and accuracy.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH and -NH₃⁺).[1]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.[2]

-

-

Data Acquisition :

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.[3]

-

For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.[4]

-

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Representative ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | Indazole N-H |

| ~8.2 | br s | 3H | -NH₃⁺ |

| ~7.8 | d | 1H | Ar-H |

| ~7.5 | d | 1H | Ar-H |

| ~7.3 | t | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~3.4 | t | 2H | -CH₂-N |

| ~3.2 | t | 2H | Ar-CH₂- |

Interpretation:

-

Indazole N-H Proton (~12.5 ppm): The broad singlet in the downfield region is characteristic of the acidic proton on the indazole nitrogen. Its broadness is a result of exchange with residual water in the solvent and quadrupole broadening from the adjacent nitrogen atoms.

-

Ammonium Protons (~8.2 ppm): The broad singlet corresponding to three protons is assigned to the ammonium (-NH₃⁺) group of the ethanamine side chain. The chemical shift and broadness are influenced by hydrogen bonding and exchange rates.

-

Aromatic Protons (~7.1-7.8 ppm): The four protons on the benzene ring of the indazole moiety appear as a set of multiplets (doublets and triplets) in the aromatic region. Their specific chemical shifts and coupling patterns are dictated by their positions relative to the fused pyrazole ring and the ethanamine substituent.

-

Ethyl Side-Chain Protons (~3.2 and ~3.4 ppm): The two methylene groups of the ethanamine side chain appear as triplets, indicative of their coupling to each other. The downfield shift of the methylene group attached to the nitrogen (~3.4 ppm) is due to the deshielding effect of the positively charged nitrogen atom.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their hybridization and electronic environment.

Table 2: Representative ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C (Indazole, C3) |

| ~140 | C (Indazole, C7a) |

| ~127 | CH (Aromatic) |

| ~122 | CH (Aromatic) |

| ~121 | C (Indazole, C3a) |

| ~120 | CH (Aromatic) |

| ~110 | CH (Aromatic) |

| ~39 | -CH₂-N |

| ~25 | Ar-CH₂- |

Interpretation:

-

Indazole Carbons (~110-142 ppm): The carbon atoms of the indazole ring system resonate in the aromatic region. The quaternary carbons (C3, C3a, and C7a) are typically observed in the more downfield portion of this region. The specific assignments can be confirmed using two-dimensional NMR techniques such as HSQC and HMBC.

-

Ethyl Side-Chain Carbons (~25 and ~39 ppm): The two aliphatic carbons of the ethanamine side chain appear in the upfield region of the spectrum. The carbon atom directly attached to the electron-withdrawing ammonium group (-CH₂-N) is deshielded and appears further downfield (~39 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Sample Preparation and Acquisition

-

Sample Preparation :

-

For a solid sample, the KBr pellet method is commonly employed. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition :

-

The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

-

IR Spectroscopy: Data and Interpretation

Table 3: Representative IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | N-H stretch | Indazole N-H |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2800 (broad) | N-H stretch | -NH₃⁺ |

| 2950-2850 | C-H stretch | Aliphatic C-H |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1550-1450 | N-H bend | -NH₃⁺ |

| 1400-1000 | C-N stretch | |

| 800-700 | C-H bend | Aromatic (out-of-plane) |

Interpretation:

-

N-H Stretching Vibrations: The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching of the indazole ring. The broad band between 3000-2800 cm⁻¹ is indicative of the N-H stretching vibrations of the ammonium group, often overlapping with C-H stretching bands.

-

C-H Stretching Vibrations: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretches from the ethyl side chain are observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: The absorptions in the 1620-1580 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings of the indazole system.

-

N-H Bending: The bending vibration of the ammonium group gives rise to an absorption band in the 1550-1450 cm⁻¹ range.

-

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of absorptions, including C-N stretching and various bending vibrations, which are unique to the molecule and serve as a "fingerprint" for identification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: MS Sample Preparation and Analysis

-

Sample Preparation :

-

A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

-

Data Acquisition :

-

Electrospray ionization (ESI) is a common technique for analyzing polar and thermally labile molecules like this compound.

-

The sample solution is introduced into the mass spectrometer, where it is ionized.

-

The resulting ions are separated based on their m/z ratio and detected.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

-

Mass Spectrometry: Data and Interpretation

For the free base, 2-(1H-Indazol-3-yl)ethanamine (C₉H₁₁N₃), the expected monoisotopic mass is approximately 161.0953 Da. In the positive ion ESI-MS spectrum of the hydrochloride salt, the protonated molecule [M+H]⁺ is expected to be the base peak.

Table 4: Predicted Mass Spectrometry Data for 2-(1H-Indazol-3-yl)ethanamine

| Adduct | m/z |

| [M+H]⁺ | 162.1026 |

| [M+Na]⁺ | 184.0845 |

Interpretation and Fragmentation:

The fragmentation of the protonated molecule can provide valuable structural information. A common fragmentation pathway for similar compounds involves the cleavage of the C-C bond beta to the indazole ring, leading to the formation of a stable indazolylmethyl cation.

Caption: Proposed Fragmentation Pathway in ESI-MS.

This characteristic fragmentation pattern, along with the accurate mass of the molecular ion, provides strong evidence for the identity of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this and related indazole derivatives. A thorough understanding of these spectroscopic techniques and their application is essential for advancing research and development in medicinal chemistry and related scientific disciplines.

References

- Ai, W., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e293.

- Anonymous. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

-

PubChemLite. 2-(1h-indazol-3-yl)ethanamine dihydrochloride (C9H11N3). [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Solubility Profiling of 2-(1H-Indazol-3-yl)ethanamine Hydrochloride

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-(1H-Indazol-3-yl)ethanamine hydrochloride . It is designed for researchers requiring high-precision data for experimental design.

Executive Summary

This compound (also known as 3-(2-aminoethyl)indazole HCl) is a bioisostere of tryptamine where the indole ring is replaced by an indazole moiety. This structural modification alters the hydrogen bonding potential and pKa profile compared to its indole counterparts, significantly impacting its solubility and bioavailability.

This guide provides a definitive solubility profile, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility (precipitation point). It establishes a validated protocol for preparing stable stock solutions to prevent experimental artifacts caused by micro-precipitation in biological assays.

Physicochemical Characterization

Understanding the ionization states is a prerequisite for solubility prediction. The molecule possesses two key ionizable centers: the amphoteric indazole ring and the basic primary amine on the ethyl chain.

| Property | Value / Descriptor | Relevance |

| Molecular Formula | C₉H₁₁N₃[1][2][3] · xHCl | Salt stoichiometry (mono- or dihydrochloride) dictates pH in solution. |

| Molecular Weight | ~197.66 g/mol (Mono-HCl) | Essential for Molarity (M) calculations. |

| pKa₁ (Indazole N) | ~1.04 (Protonated cation) | The indazole ring is very weakly basic; neutral at physiological pH. |

| pKa₂ (Amine N) | ~9.8 (Estimated) | The side chain amine is protonated (+1 charge) at pH 7.4. |

| pKa₃ (Indazole NH) | ~13.8 (Anion) | Deprotonation occurs only at extremely high pH. |

| LogP (Free Base) | ~1.2 - 1.6 | Moderately lipophilic; requires organic co-solvents for high concentrations. |

Ionization & Solubility Logic

At pH < 9.0 , the terminal amine is protonated, forming a cationic species that enhances aqueous solubility. However, the lipophilic indazole core exerts a strong hydrophobic effect. The Hydrochloride salt form is engineered to overcome this by pre-protonating the amine, ensuring rapid dissolution in water compared to the free base.

Solubility Profile

The following data represents conservative solubility limits derived from structural analogs (Tryptamine HCl) and indazole physicochemical properties.

Quantitative Solubility Limits (Estimates at 25°C)

| Solvent | Solubility Limit | Classification | Notes |

| DMSO | ≥ 20 mg/mL | High | Recommended for Stock Solutions (10-50 mM). |

| Ethanol | ≥ 10 mg/mL | High | Good alternative; evaporation risk in long-term storage. |

| Water (Deionized) | ~5 - 10 mg/mL | Moderate | pH dependent. Solution may be acidic (pH ~5) due to HCl. |

| PBS (pH 7.4) | < 2 mg/mL | Low/Risk | Warning: Buffering to pH 7.4 reduces solubility compared to pure water.[4] |

| DMF | ≥ 15 mg/mL | High | Useful for specific chemical synthesis applications. |

pH-Dependent Species Distribution

The diagram below illustrates the dominant species across the pH scale, dictating the solubility window.

Caption: Solubility decreases drastically as pH approaches the pKa of the amine (~9.8). Maintain pH < 8.0 for stability.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Objective: Create a stable, long-term storage solution.

-

Calculate: For 10 mg of 2-(1H-Indazol-3-yl)ethanamine HCl (MW ~197.66 g/mol ):

-

Target Concentration: 50 mM

-

Required Volume: ~1.01 mL of solvent.

-

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

-

Why? DMSO prevents hydrolysis and inhibits microbial growth.

-

-

Dissolution:

-

Add DMSO to the vial containing the solid.

-

Vortex vigorously for 30 seconds.

-

Observation: Solution should be clear and colorless. If particles remain, sonicate at 37°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C. Stable for >6 months.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute stock into media without causing "crashing out" (precipitation).

The "Shift" Method: Do NOT add the DMSO stock directly to a large volume of cold buffer. This causes local high concentration and immediate precipitation.

-

Step 1 (Intermediate): Dilute the DMSO stock 1:10 into distilled water (not buffer yet) or 100% Ethanol. This creates a "solvated shell" around the molecules.

-

Step 2 (Final): Slowly add the intermediate solution to the stirred culture medium/buffer (PBS/HBSS).

-

Limit: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity in cells.

Workflow Visualization

Caption: Critical path for solubilization. Visual verification (Check) is mandatory before aqueous dilution.

Stability & Handling

-

Hygroscopicity: Hydrochloride salts are often hygroscopic. Store the solid in a desiccator. If the powder clumps, it has absorbed moisture, which will affect weighing accuracy (mass will include water weight).

-

Light Sensitivity: Indazole derivatives can be light-sensitive. Handle under low light or use amber vessels.

-

Common Ion Effect: Avoid dissolving initially in buffers containing high chloride concentrations (like high-salt PBS) as the excess Cl⁻ ions can suppress the solubility of the HCl salt. Dissolve in water or DMSO first.

References

-

Biosynth. (2025). This compound Product Data. Retrieved from

-

PubChem. (2025).[5][6] 2-(1H-Indazol-3-yl)ethanamine - Compound Summary. National Center for Biotechnology Information. Retrieved from

-

Cayman Chemical. (2024). Tryptamine Hydrochloride Solubility Data (Analog Comparison). Retrieved from

-

BenchChem. (2025).[7] Solubility and Stability of Indazole Derivatives. Retrieved from

-

BLDpharm. (2025). 2-(1H-Indazol-3-yl)ethanamine dihydrochloride MSDS. Retrieved from

Sources

- 1. 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 2. chemscene.com [chemscene.com]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Indazole-Containing Compounds

Introduction: The Ascendancy of the Indazole Moiety in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif, while rare in nature, confers upon synthetic molecules a remarkable versatility, enabling them to interact with a wide array of biological targets with high affinity and specificity.[3] The inherent aromaticity and the presence of two nitrogen atoms in the five-membered ring allow for a multitude of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for potent and selective drug-target binding.[4] Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the successful development of several FDA-approved drugs and a robust pipeline of clinical candidates for various diseases.[5][6]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the significant biological activities of indazole-containing compounds. We will delve into the core therapeutic areas where indazoles have made a substantial impact, namely oncology, inflammation, infectious diseases, and neurodegenerative disorders. For each area, we will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel indazole-based therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The indazole scaffold is a cornerstone in the design of modern anticancer agents, particularly kinase inhibitors.[6][7] Many indazole-containing drugs effectively target the aberrant signaling pathways that drive cancer cell proliferation, survival, and metastasis.[8]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism by which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases. The indazole core can act as a bioisostere of the purine base adenine, enabling it to compete with ATP for binding to the kinase active site.[9] This competitive inhibition blocks downstream signaling cascades essential for tumor growth.

Several clinically successful indazole-based drugs are multi-kinase inhibitors, targeting key players in tumorigenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others.[6] Beyond kinase inhibition, some indazole derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, respectively.[2][10]

Key Indazole-Based Anticancer Drugs:

| Drug Name | Target(s) | Approved Indications |

| Axitinib | VEGFRs, PDGFRs, c-KIT | Advanced renal cell carcinoma |

| Pazopanib | VEGFRs, PDGFRs, FGFRs, c-KIT | Advanced renal cell carcinoma, soft tissue sarcoma |

| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK gene fusion-positive solid tumors, ROS1-positive non-small cell lung cancer |

| Niraparib | PARP1/PARP2 | Ovarian, fallopian tube, and primary peritoneal cancer |

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the potency and selectivity of indazole-based anticancer agents. Key insights include:

-

Substitution at N1 and N2: The position of substitution on the pyrazole ring significantly influences kinase selectivity and overall activity.[11]

-

Modifications at the 3-position: This position is often crucial for interaction with the hinge region of the kinase active site. Various substituents can be introduced to enhance binding affinity.[3]

-

Substituents on the Benzene Ring: Modifications on the benzene portion of the indazole core can modulate pharmacokinetic properties and target engagement.[3]

Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][12][13]

-

Compound Treatment: Treat the cells with varying concentrations of the indazole compound for 48-72 hours.[3]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][12][13]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Treat cancer cells with the indazole compound for the desired time, then lyse the cells to extract total protein.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C.[15][16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

-

Analysis: Quantify the band intensities and determine the Bax/Bcl-2 ratio to assess the induction of apoptosis.[17]

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the indazole compound, then harvest and wash them with PBS.[18][19]

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[18][20]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[18][19][20]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.[19]

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[19]

Diagram: Experimental Workflow for Anticancer Evaluation

Caption: Workflow for in vitro evaluation of anticancer activity.

II. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for conditions like rheumatoid arthritis and inflammatory bowel disease.[6]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of indazole compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This includes the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins.[5] Additionally, some indazoles can suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6).[6]

Experimental Protocols for Evaluating Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.[21]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the indazole compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-24 hours to induce TNF-α production.[21]

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.[9]

-

Data Analysis: Determine the percentage of inhibition of TNF-α production compared to the LPS-treated control.

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound in vivo.

Protocol:

-

Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions.[11][22]

-

Compound Administration: Administer the indazole compound orally or intraperitoneally.[22][23]

-

Carrageenan Injection: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[11][23]

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.[23]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.[22]

Diagram: Inflammatory Signaling Pathway

Caption: Inhibition of NF-κB signaling by indazole compounds.

III. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The indazole scaffold has been explored for its potential to yield new antibacterial and antifungal compounds.[5][16]

Mechanism of Action: Diverse Targets in Microbes

Indazole derivatives have been shown to target various essential processes in microorganisms. Some compounds inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[10] Others have been found to disrupt the fungal cell membrane or interfere with key metabolic pathways.[5]

Experimental Protocols for Evaluating Antimicrobial Activity

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the indazole compound in a 96-well microtiter plate containing appropriate broth medium.[12][18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).[1][13]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.[13]

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

This method provides a qualitative assessment of the antimicrobial activity of a compound.[19][24]

Protocol:

-

Agar Plate Preparation: Prepare an agar plate uniformly seeded with the test microorganism.[19]

-

Well Creation: Create wells of a specific diameter in the agar plate using a sterile cork borer.[24]

-

Compound Addition: Add a defined volume of the indazole compound solution to each well.[24]

-

Incubation: Incubate the plate under suitable conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.[17]

Data Presentation: Antimicrobial Activity of Indazole Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Indazole-A | Staphylococcus aureus | 16 | [16] |

| Indazole-B | Escherichia coli | 32 | [25] |

| Indazole-C | Candida albicans | 8 | [5] |

IV. Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Parkinson's and Alzheimer's disease are characterized by progressive neuronal loss. Certain indazole derivatives have shown promise as neuroprotective agents, potentially slowing or halting the progression of these devastating diseases.[9][26]

Mechanism of Action: Combating Neuronal Stress

The neuroprotective effects of indazoles are often linked to their ability to mitigate oxidative stress and inhibit apoptosis in neuronal cells.[27] Some compounds have been shown to inhibit monoamine oxidase (MAO) or certain kinases like Glycogen Synthase Kinase 3 (GSK3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathology of neurodegenerative diseases.[9][26]

Experimental Protocols for Evaluating Neuroprotective Activity

The neurotoxin MPP+ is commonly used to induce Parkinson's-like pathology in the human neuroblastoma cell line SH-SY5Y.

Protocol:

-

Cell Culture: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype.[28][29]

-

Compound Pre-treatment: Pre-treat the cells with the indazole compound for a specified duration.[28]

-

MPP+ Exposure: Expose the cells to MPP+ to induce neurotoxicity.[28][29]

-

Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.[30]

-

Apoptosis and Oxidative Stress Analysis: Evaluate markers of apoptosis (e.g., caspase activation) and oxidative stress (e.g., reactive oxygen species generation).[21]

This model mimics the ischemic conditions of a stroke to evaluate the neuroprotective potential of compounds.

Protocol:

-

Cell/Tissue Culture: Use primary neuronal cultures or organotypic brain slices.[8][31]

-

OGD Induction: Place the cultures in a glucose-free medium and an oxygen-deprived environment for a specific period.[8][32]

-

Compound Treatment: The indazole compound can be added before, during, or after the OGD period.

-

Reperfusion: Return the cultures to normal oxygen and glucose conditions.

-

Cell Death Assessment: Quantify neuronal death using methods like propidium iodide staining or LDH assay.[8][32]

Diagram: Neuroprotective Mechanisms of Indazole Compounds

Caption: Neuroprotective effects of indazole compounds.

Conclusion and Future Directions

The indazole scaffold has undeniably cemented its place as a cornerstone in the development of novel therapeutics. Its versatility and amenability to chemical modification have led to a plethora of compounds with diverse and potent biological activities. The success of indazole-based drugs in oncology provides a strong impetus for further exploration in other therapeutic areas.

Future research should focus on several key aspects:

-

Novel Scaffolds and Diversification: Continued synthetic efforts to create novel indazole libraries with greater structural diversity will be crucial for identifying new biological targets and overcoming drug resistance.

-

Mechanism-of-Action Studies: Deeper investigations into the precise molecular mechanisms by which indazole derivatives exert their effects will enable more rational drug design and the identification of predictive biomarkers.

-

Advanced Drug Delivery Systems: The development of targeted drug delivery systems for indazole compounds could enhance their efficacy and reduce off-target side effects.

-

Combination Therapies: Exploring the synergistic effects of indazole derivatives in combination with existing therapies holds great promise for improving treatment outcomes, particularly in complex diseases like cancer.

As our understanding of disease biology continues to expand, the privileged indazole scaffold is poised to play an increasingly significant role in the discovery and development of the next generation of innovative medicines.

References

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 11. broth microdilution assays: Topics by Science.gov [science.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. orientjchem.org [orientjchem.org]

- 16. hereditybio.in [hereditybio.in]

- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 18. chemistnotes.com [chemistnotes.com]

- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 20. Frontiers | Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. inotiv.com [inotiv.com]

- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rroij.com [rroij.com]

- 25. researchgate.net [researchgate.net]

- 26. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]

- 27. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. e-century.us [e-century.us]

- 30. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 31. mdpi.com [mdpi.com]

- 32. Re-Evaluating the Relevance of the Oxygen–Glucose Deprivation Model in Ischemic Stroke: The Example of Cdk Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

2-(1H-Indazol-3-yl)ethanamine Hydrochloride: A Technical Guide to the Tryptamine Bioisostere

Executive Summary

2-(1H-Indazol-3-yl)ethanamine hydrochloride (CAS: 1258504-46-9) serves as a critical "privileged scaffold" in modern medicinal chemistry.[1] As the direct nitrogen-bioisostere of tryptamine (3-(2-aminoethyl)indole), this reagent offers a strategic entry point for probing serotonergic and histaminergic pathways while modulating metabolic stability and lipophilicity.[2][1]

This guide provides an in-depth analysis of its physicochemical properties, synthetic utility, and application in receptor pharmacology.[3][2][1] It moves beyond basic product descriptions to offer self-validating protocols for synthesis and biological evaluation, grounded in the principles of bioisosterism.[1]

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9]

The utility of 2-(1H-Indazol-3-yl)ethanamine lies in its structural homology to serotonin.[1] By replacing the C-3 carbon of the indole ring with a nitrogen atom, the indazole core lowers the electron density of the aromatic system, potentially altering oxidative metabolism (e.g., reducing susceptibility to IDO/TDO degradation) while maintaining hydrogen bond donor/acceptor vectors critical for receptor binding.[3]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 3-(2-Aminoethyl)-1H-indazole HCl; Indazole-tryptamine |

| CAS Number | 1258504-46-9 (monohydrochloride); 102872-04-8 (dihydrochloride) |

| Molecular Formula | C₉H₁₁N₃[1][4][5] · HCl |

| Molecular Weight | 197.66 g/mol |

| Solubility | Water (High), DMSO (>20 mg/mL), Methanol (High) |

| pKa (Calc) | ~9.8 (Amine), ~13.8 (Indazole NH) |

| Appearance | White to off-white hygroscopic solid |

| Storage | -20°C, Desiccated, Protect from light |

Pharmacological Significance: The Bioisostere Effect[3]

The core value of this reagent is its ability to mimic the pharmacophore of serotonin (5-HT) and histamine.[1] The indazole ring system is a classic bioisostere for the indole ring found in tryptophan derivatives.[1]

Mechanism of Action & SAR

-

5-HT Receptor Affinity: Like tryptamine, the ethylamine side chain permits binding to the orthosteric site of GPCRs, specifically 5-HT1A, 5-HT2A, and 5-HT2C.[3][2][1] The indazole nitrogen (N-2) provides an alternative H-bond acceptor profile compared to the indole C-2, which can improve selectivity profiles.[2][1]

-

Kinase Inhibition: The indazole core is a proven scaffold in oncology (e.g., Axitinib).[2][1] This amine derivative serves as a linker to attach warheads to the hinge-binding region of tyrosine kinases.[1]

-

Metabolic Stability: The extra nitrogen in the ring reduces the electron density of the benzene-fused ring, making it less prone to oxidation by cytochrome P450 enzymes compared to the electron-rich indole.[1]

Visualization: Tryptamine vs. Indazole Bioisosterism[1][2][3]

Figure 1: Structural relationship between the natural ligand Tryptamine and the synthetic bioisostere.[2][1]

Synthetic Utility & Preparation Protocols[2][10][11][12][13]

While often purchased, the synthesis of this compound is a valuable skill for generating derivatives (e.g., alpha-methylated analogues).[3][2][1] The most robust route mimics the "tryptamine synthesis" via the reduction of a nitrile precursor.[1]

Protocol: Reduction of 1H-Indazole-3-acetonitrile

Objective: Synthesize 2-(1H-Indazol-3-yl)ethanamine from 1H-indazole-3-acetonitrile. Rationale: Nitrile reduction is preferred over amide reduction for cleaner conversion to primary amines without over-alkylation.[2][1]

Materials:

-

1H-Indazole-3-acetonitrile (1.0 eq)[1]

-

Borane-Tetrahydrofuran complex (BH₃[1]·THF, 1.0 M, 3.0 eq)

-

Anhydrous THF

-

Methanol (for quenching)[1]

-

HCl in Dioxane (4.0 M)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add 1H-Indazole-3-acetonitrile and dissolve in anhydrous THF (0.2 M concentration).

-

Reduction: Cool solution to 0°C. Dropwise add BH₃·THF solution via syringe.[1] The reaction is exothermic; control addition rate.[1]

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).[1]

-

Quench: Cool to 0°C. Carefully add Methanol dropwise to destroy excess borane (Caution: Hydrogen gas evolution).

-

Acid Hydrolysis: Add 4M HCl (aq) and reflux for 1 hour to break the amine-borane complex.

-

Isolation: Basify with NaOH (2M) to pH >12. Extract with Ethyl Acetate (3x).[1] Dry organics over Na₂SO₄ and concentrate.

-

Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add HCl in Dioxane dropwise.[1] The white hydrochloride salt will precipitate.[1] Filter and dry under vacuum.[1]

Visualization: Synthesis Workflow

Figure 2: Chemical pathway for the reduction of the nitrile precursor to the target amine salt.[1]

Experimental Applications: Receptor Binding

For researchers using this reagent to probe 5-HT receptors, the following general protocol ensures reproducible binding data.

Protocol: Competitive Radioligand Binding Assay (5-HT2A)

Objective: Determine the Ki of the reagent against [³H]-Ketanserin at 5-HT2A receptors.[2][1]

-

Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2A.[1] Homogenize in Tris-HCl buffer (pH 7.4).

-

Incubation:

-

Conditions: Incubate at 37°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]

Safety & Handling

-

Hazard Classification: GHS07 (Irritant).[2][1] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][1]

-

Hygroscopicity: The hydrochloride salt is hygroscopic.[1] It must be weighed quickly or in a controlled humidity environment.[1]

-

Stability: Stable in solid form at -20°C for >2 years.[1] In solution (water/DMSO), use within 24 hours or freeze aliquots to prevent oxidation of the primary amine.

References

-

National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for CID 60209195, 3-(2-aminoethyl)-1H-indol-5-ol;hydron;chloride (Related Bioisostere Data). Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Indazoles. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(1H-Indazol-3-yl)ethanamine Hydrochloride: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Emergence of a Versatile Building Block

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds.[1] From potent kinase inhibitors in oncology to agents targeting neurodegenerative diseases, the indazole motif has demonstrated remarkable versatility.[1][2] Within this important class of compounds, 2-(1H-Indazol-3-yl)ethanamine hydrochloride has emerged as a key chemical building block, primarily utilized as a versatile scaffold in the synthesis of more complex pharmaceutical agents and research chemicals.[3] This guide provides a comprehensive technical overview of its history, synthesis, and the broader context of its application in drug discovery.

Historical Perspective: The Legacy of the Indazole Ring

The story of this compound is intrinsically linked to the history of its core structure, the indazole ring. The first synthesis of an indazole derivative was reported in the late 19th century, marking the beginning of over a century of exploration into the chemistry and biological activity of this heterocyclic system. While the specific discovery of this compound is not prominently documented as a singular event, its development can be seen as a logical progression in the field of medicinal chemistry, driven by the need for versatile synthons to explore the chemical space around the indazole core. Its primary role is not as an end-product with direct therapeutic application, but as a crucial intermediate that enables the synthesis of a diverse range of more elaborate molecules.

Synthesis and Characterization: A Plausible and Detailed Protocol

A plausible and efficient synthetic route involves the reduction of a suitable precursor, such as indazole-3-acetonitrile. This common intermediate can be prepared from more readily available starting materials.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Indazole-3-carbonitrile

A common starting point for the synthesis of 3-substituted indazoles is through the cyclization of appropriately substituted benzene derivatives. One established method involves the reaction of 2-aminobenzonitrile with a diazotizing agent.

-

Rationale: This step efficiently constructs the core indazole ring system with a nitrile group at the desired 3-position, which serves as a handle for further functionalization.

Step 2: Reduction of Indazole-3-carbonitrile to 2-(1H-Indazol-3-yl)acetonitrile

This transformation can be achieved through various reduction methods.

Step 3: Reduction of Indazole-3-acetonitrile to 2-(1H-Indazol-3-yl)ethanamine

The reduction of the nitrile group to a primary amine is a key step. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is typically employed for this transformation.[4][5]

-

Causality behind Experimental Choices: Lithium Aluminum Hydride is a potent reducing agent capable of reducing nitriles to primary amines.[4] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water. The reaction is performed at reflux to ensure complete conversion. A careful aqueous workup is necessary to quench the excess reagent and hydrolyze the aluminum salts to facilitate product isolation.[6]

Detailed Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (x.x eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: A solution of indazole-3-acetonitrile (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C under a nitrogen atmosphere.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).[6]

-